3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole
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Overview
Description
3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is a versatile small molecule scaffold used in various research and industrial applications. This compound is known for its unique structural properties, which make it a valuable building block in synthetic chemistry.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activities , suggesting that their targets may include various enzymes or proteins essential for microbial growth and survival.
Mode of Action
It is known that similar compounds can interact with their targets through hydrogen bonding, dipole-dipole, and π-stacking interactions . These interactions can disrupt the normal function of the target, leading to the inhibition of microbial growth.
Pharmacokinetics
Similar compounds have been found to possess favorable adme profiles, suggesting good bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of 3,5-dimethylpyrazole with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of saturated pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: Lacks the propargyl group, making it less versatile in certain synthetic applications.
1-(Prop-2-yn-1-yl)-1H-pyrazole: Lacks the methyl groups, which can affect its reactivity and biological activity.
Uniqueness
3,5-Dimethyl-1-(prop-2-yn-1-yl)-1H-pyrazole is unique due to the presence of both methyl and propargyl groups, which enhance its reactivity and make it a valuable scaffold for the synthesis of diverse compounds.
Properties
IUPAC Name |
3,5-dimethyl-1-prop-2-ynylpyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-4-5-10-8(3)6-7(2)9-10/h1,6H,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGBTEWONLZEOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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